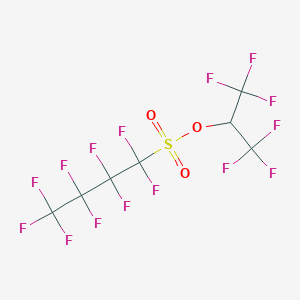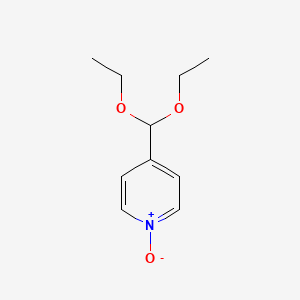
Kanshone B
Descripción general
Descripción
Kanshone B is a nardosinone-type sesquiterpene isolated from the hexane fraction of the methanol extract of Nardostachys jatamansi, a plant belonging to the Valerianaceae family . This compound has garnered attention due to its potential anti-neuroinflammatory properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kanshone B is typically isolated from the hexane fraction of the methanol extract of Nardostachys jatamansi . The isolation process involves several steps, including extraction, fractionation, and purification. The structures of this compound and other related sesquiterpenes are primarily established through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analysis .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Kanshone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity. These derivatives are often evaluated for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Kanshone B has been extensively studied for its anti-neuroinflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-induced BV2 microglial cells . These inhibitory effects are correlated with the downregulation of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, this compound attenuates the mRNA expression of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α . These properties make this compound a promising candidate for the treatment of neuroinflammatory conditions .
Mecanismo De Acción
The mechanism of action of kanshone B involves the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By suppressing the activation of these pathways, this compound reduces the production of pro-inflammatory mediators and cytokines, thereby exerting its anti-neuroinflammatory effects . This mechanism highlights the potential of this compound in modulating inflammatory responses in the central nervous system .
Comparación Con Compuestos Similares
Kanshone B is one of several nardosinone-type sesquiterpenes isolated from Nardostachys jatamansi. Other similar compounds include nardosinone, isonardosinone, and kanshone E . While these compounds share structural similarities, this compound is unique in its specific anti-neuroinflammatory properties and its ability to inhibit both NF-κB and MAPK signaling pathways . This distinct mechanism of action sets this compound apart from other related sesquiterpenes and underscores its potential therapeutic applications .
Propiedades
IUPAC Name |
(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASPINFLLNESN-UVBAXCRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)











![2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide](/img/structure/B1643946.png)

